2,5-Bis(4-bromophenyl)-3,4-dimethylthiophene
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Overview
Description
2,5-Bis(4-bromophenyl)-3,4-dimethylthiophene is an organic compound with the molecular formula C18H14Br2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of two bromophenyl groups and two methyl groups attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-bromophenyl)-3,4-dimethylthiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(4-bromophenyl)-3,4-dimethylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl groups to phenyl groups.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl-substituted thiophenes.
Substitution: Thiophenes with various functional groups replacing the bromine atoms.
Scientific Research Applications
2,5-Bis(4-bromophenyl)-3,4-dimethylthiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-bromophenyl)-3,4-dimethylthiophene involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis(4-bromophenyl)-p-xylene
- 2,5-Bis(4-bromophenyl)furan
- 2,5-Bis(4-bromophenyl)-1,1-dimethyl-3,4-diphenylsilole
Uniqueness
2,5-Bis(4-bromophenyl)-3,4-dimethylthiophene is unique due to its specific substitution pattern on the thiophene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis .
Properties
CAS No. |
118742-51-1 |
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Molecular Formula |
C18H14Br2S |
Molecular Weight |
422.2 g/mol |
IUPAC Name |
2,5-bis(4-bromophenyl)-3,4-dimethylthiophene |
InChI |
InChI=1S/C18H14Br2S/c1-11-12(2)18(14-5-9-16(20)10-6-14)21-17(11)13-3-7-15(19)8-4-13/h3-10H,1-2H3 |
InChI Key |
ZUYRCXKWERNXAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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